molecular formula C7H7N3 B8473373 1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile

1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile

Cat. No. B8473373
M. Wt: 133.15 g/mol
InChI Key: HGTIUKBGXZUFDI-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Sodium hydride (4.65 g, 121 mmol, 60% oil dispersion) was washed with petroleum ether under a nitrogen atmosphere. The supernatant was removed after the suspension settled in order to remove the mineral oil. Then a solution of 2-(1H-pyrazol-1-yl)acetonitrile (3 g, 27 mmol) and 1,2-dibromoethane (6.98 mL, 81 mmol) in dimethylsulfoxide (90 mL) was added at 20° C. over a period of 40 min. The reaction mixture was stirred at room temperature for 5 d. A saturated aqueous solution of ammonium chloride was added and the mixture was stirred at 0° C. for 15 min, extracted with diethyl ether, washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The resulting crude was purified via column chromatography (100-200 mesh silica gel, 5-12% ethyl acetate in petroleum ether) to afford 1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile (1 g, 28%).
Quantity
4.65 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.98 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1([CH2:8][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[N:4]1.Br[CH2:12][CH2:13]Br.[Cl-].[NH4+]>CS(C)=O>[N:3]1([C:8]2([C:9]#[N:10])[CH2:13][CH2:12]2)[CH:7]=[CH:6][CH:5]=[N:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1(N=CC=C1)CC#N
Name
Quantity
6.98 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
90 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatant was removed after the suspension
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified via column chromatography (100-200 mesh silica gel, 5-12% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
N1(N=CC=C1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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